2-Methyl-4-nitro-1,3,5-triphenylbenzene
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Overview
Description
2-Methyl-4-nitro-1,3,5-triphenylbenzene is an organic compound with the molecular formula C25H19NO2 It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and three phenyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-nitro-1,3,5-triphenylbenzene typically involves the nitration of a precursor compound, such as 2-Methyl-1,3,5-triphenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-nitro-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-Methyl-4-amino-1,3,5-triphenylbenzene, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2-Methyl-4-nitro-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and substitution reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitro-1,3,5-triphenylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitro-1-phenoxybenzene: Similar in structure but with a phenoxy group instead of a phenyl group.
2-Methyl-3-nitrobenzoic acid: Contains a carboxylic acid group instead of additional phenyl groups.
1,2,4-Triphenylbenzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions
Uniqueness
2-Methyl-4-nitro-1,3,5-triphenylbenzene is unique due to the combination of its nitro and methyl groups along with three phenyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
79889-11-5 |
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Molecular Formula |
C25H19NO2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-methyl-4-nitro-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H19NO2/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25(26(27)28)24(18)21-15-9-4-10-16-21/h2-17H,1H3 |
InChI Key |
VDQFQIRRGSXQML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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